cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC19826598
InChI: InChI=1S/C16H17F3O3/c17-16(18,19)13-6-4-11(5-7-13)14(20)9-10-2-1-3-12(8-10)15(21)22/h4-7,10,12H,1-3,8-9H2,(H,21,22)
SMILES:
Molecular Formula: C16H17F3O3
Molecular Weight: 314.30 g/mol

cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid

CAS No.:

Cat. No.: VC19826598

Molecular Formula: C16H17F3O3

Molecular Weight: 314.30 g/mol

* For research use only. Not for human or veterinary use.

cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid -

Specification

Molecular Formula C16H17F3O3
Molecular Weight 314.30 g/mol
IUPAC Name 3-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C16H17F3O3/c17-16(18,19)13-6-4-11(5-7-13)14(20)9-10-2-1-3-12(8-10)15(21)22/h4-7,10,12H,1-3,8-9H2,(H,21,22)
Standard InChI Key RENRMPYCHNGXOQ-UHFFFAOYSA-N
Canonical SMILES C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid, reflects its intricate architecture. It features a cyclohexane ring substituted at the 1- and 3-positions with a carboxylic acid group and a 2-oxo-2-(4-trifluoromethylphenyl)ethyl chain, respectively. The cis stereochemistry denotes that both substituents reside on the same face of the cyclohexane ring, influencing its conformational stability and intermolecular interactions.

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₁₆H₁₇F₃O₃
Molecular Weight314.30 g/mol
Canonical SMILESC1CC(CC(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)C(F)(F)F
InChI KeyRENRMPYCHNGXOQ-UHFFFAOYSA-N
CAS Number735275-42-0

The trifluoromethyl (-CF₃) group at the para position of the phenyl ring enhances lipophilicity and metabolic stability, traits valuable in drug design. The ketone (oxo) and carboxylic acid groups introduce polarity, creating a balance between solubility in organic solvents and limited aqueous solubility.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid likely involves multi-step organic reactions. A plausible route includes:

  • Friedel-Crafts Acylation: Reacting 4-(trifluoromethyl)acetophenone with a cyclohexane derivative to introduce the ketone group.

  • Stereoselective Reduction: Selective hydrogenation or catalytic asymmetric synthesis to establish the cis configuration.

  • Carboxylic Acid Functionalization: Oxidation of a precursor alcohol or hydrolysis of a nitrile group to yield the final carboxylic acid.

Critical parameters include anhydrous conditions, temperature control (typically 0–50°C), and catalysts such as AlCl₃ or BF₃ for acylation steps.

Industrial Manufacturing Considerations

Industrial production would prioritize cost-effectiveness and scalability. Continuous flow reactors could enhance yield by improving heat and mass transfer during exothermic acylation steps. Purification via recrystallization or chromatography ensures the ≥97% purity reported for similar compounds .

Research Applications and Biological Relevance

Role in Pharmaceutical Development

Although direct biological data for this compound is limited, its structural analogs demonstrate notable activities:

  • Anti-inflammatory Effects: The cis-4 isomer inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.

  • Anticancer Potential: Analogous compounds induce apoptosis in cancer cell lines (e.g., MCF-7 breast cancer) via caspase activation.

The cis-3 isomer’s unique stereochemistry may alter receptor binding kinetics compared to its cis-4 counterpart, warranting further study.

Material Science Applications

The trifluoromethyl group’s electron-withdrawing properties make this compound a candidate for:

  • Polymer Modification: Enhancing thermal stability in fluoropolymers.

  • Liquid Crystal Design: Adjusting dielectric anisotropy in display technologies.

Comparison with Structural Analogs

cis-4 Isomer (CAS 736136-64-4)

  • Stereochemical Impact: The cis-4 isomer’s substituents are on adjacent carbon atoms, potentially favoring intramolecular hydrogen bonding between the ketone and carboxylic acid groups.

  • Biological Activity: Demonstrated COX inhibition (IC₅₀ ≈ 5 µM) and cytotoxicity (IC₅₀ ≈ 12 µM in MCF-7 cells).

3-Trifluoromethylphenyl Variant (CAS VC19816516)

  • Substituent Position: The trifluoromethyl group at the meta position (3- instead of 4-) reduces steric hindrance, possibly enhancing reactivity in electrophilic substitutions.

Future Research Directions

  • Stereochemical Studies: Elucidate how cis-3 vs. cis-4 configurations affect biological activity.

  • Process Optimization: Develop greener synthesis routes using biocatalysts or solvent-free conditions.

  • Therapeutic Screening: Evaluate this compound’s efficacy in neurodegenerative disease models, given the neuroprotective potential of similar ketone-containing molecules.

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